



Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Elziverine

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Compound of Interest		
Compound Name:	Elziverine	
Cat. No.:	B1221019	Get Quote

Introduction

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Elziverine**. While specific details for **Elziverine** are not publicly available due to its discontinued development status, this document provides a comprehensive template and protocol that can be adapted for the analysis of a small molecule pharmaceutical compound like **Elziverine**. The methodologies outlined herein are based on established principles of HPLC method development and validation as guided by the International Council for Harmonisation (ICH) guidelines.[1]

The quality control of pharmaceutical products is crucial to ensure their safety and efficacy.[1] [2][3] High-performance liquid chromatography (HPLC) is a primary analytical technique employed in the pharmaceutical industry for the determination of drug substance purity, quantification in various formulations, and stability testing.[4] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.

Experimental

Instrumentation and Materials

 HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or a UV-Vis detector is suitable.



- Chromatographic Column: A C18 reversed-phase column is commonly used for the analysis of small molecule drugs. A typical column dimension is 150 mm x 4.6 mm with a particle size of 5 μ m.
- Chemicals and Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade, filtered and degassed)
 - Phosphoric acid (or other suitable acid/buffer for pH adjustment)
 - **Elziverine** reference standard (purity > 99%)
 - Placebo (formulation matrix without the active pharmaceutical ingredient)

Chromatographic Conditions (Example)

The following are example chromatographic conditions. These would need to be optimized for the specific chemical properties of **Elziverine**.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 254 nm (This should be optimized based on the UV spectrum of Elziverine)
Run Time	10 minutes



Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **Elziverine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Preparation of Sample Solutions (Example for a Tablet Formulation)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a single dose of Elziverine and transfer it to a suitable volumetric flask.
- Add approximately 70% of the flask volume of the mobile phase and sonicate for 15 minutes to dissolve the drug.
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.



Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 2.0
Theoretical Plates (N)	N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area	RSD ≤ 2.0% (for n=6 injections)

Linearity

The linearity of the method should be established across a range of concentrations.

Parameter	Result
Concentration Range	1 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Regression Equation	y = mx + c

Accuracy

Accuracy is determined by recovery studies, spiking a placebo with known amounts of **Elziverine** at different concentration levels.

Concentration Level	Mean Recovery (%)	RSD (%)
80%	98.0 - 102.0	≤ 2.0
100%	98.0 - 102.0	≤ 2.0
120%	98.0 - 102.0	≤ 2.0

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).



Precision Level	RSD (%) of Peak Area
Repeatability	≤ 2.0
Intermediate Precision	≤ 2.0

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. This is demonstrated by the absence of interfering peaks at the retention time of **Elziverine** in the analysis of a placebo sample.

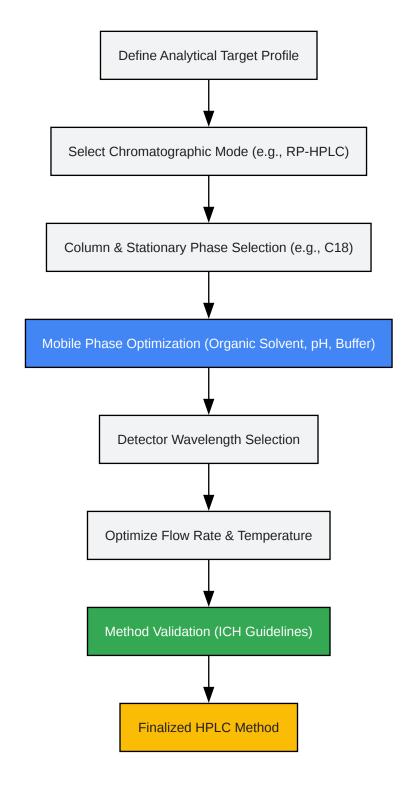
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (μg/mL)
LOD	[To be determined experimentally]
LOQ	[To be determined experimentally]

Experimental Workflows and Diagrams HPLC Method Development Workflow



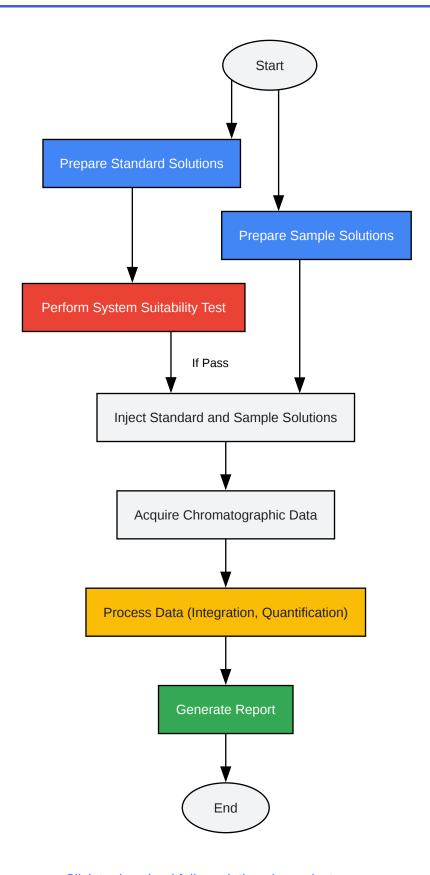


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Caption: Workflow for HPLC Method Development.

Sample Analysis Protocol





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